N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S3 and its molecular weight is 419.54. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
A notable aspect of research on similar compounds involves the synthesis and characterization of novel heterocyclic systems. Studies have demonstrated various synthetic routes to create complex heterocycles incorporating thiadiazole, thiophene, and pyridine units. For instance, the novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes have been explored for the synthesis of thienopyrimidine derivatives (Pokhodylo et al., 2010). These methodologies open up pathways for generating compounds with potential pharmacological activities.
Heterocyclic Systems and Biological Activity
Research into heterocyclic compounds similar to the one often investigates their potential biological activities. For example, the synthesis and biological evaluation of thiadiazole derivatives for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, highlight the practical applications of these compounds in agricultural chemistry (Fadda et al., 2017). Such studies are crucial for developing new agrochemicals to enhance crop protection.
Chemical Reactivity and Applications
Further, the exploration of chemical reactivity and the development of new synthetic methodologies provide insights into the versatile applications of these compounds. For instance, the DMSO-HCl system has been utilized as an efficient oxidant for thioamides and selenoamides, leading to the synthesis of compounds with potential applications in various fields, including materials science and pharmaceutical chemistry (Dotsenko et al., 2012).
Mechanism of Action
Thiadiazoles
are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They have been found to possess various biological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
Thiazolopyridines
, on the other hand, are a class of organic compounds that contain a fused ring system with a thiazole ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms) and a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms). While specific information about the biological activities of thiazolopyridines is limited, related compounds, such as thiazoles and pyridines, are known to have various biological activities, including antimicrobial, antiviral, and anticancer properties .
properties
IUPAC Name |
N-[5-(4-propylthiadiazole-5-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S3/c1-2-3-12-14(27-21-20-12)16(24)22-6-4-11-13(8-22)26-17(18-11)19-15(23)10-5-7-25-9-10/h5,7,9H,2-4,6,8H2,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRFRWVEYCADIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide |
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